1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Catalog No.
S579814
CAS No.
16079-88-2
M.F
C5H6BrClN2O2
M. Wt
241.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIO...

CAS Number

16079-88-2

Product Name

1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

IUPAC Name

1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C5H6BrClN2O2

Molecular Weight

241.47 g/mol

InChI

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3

InChI Key

PIEXCQIOSMOEOU-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1Br)Cl)C

Solubility

In water, 0.15 g/100g water at 20 °C
In water, approximately 0.2 g/100g water at 25 °C
Soluble in benzene, methylene dichloride, chloroform

Synonyms

1-bromo-3-chloro-5,5-dimethylhydantoin, Aquabrom, Bromicide, di-halo

Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)Cl)C

Plant Physiology and Auxin Research:

Agribrom's herbicidal properties stem from its ability to mimic the natural plant hormone auxin. Scientists have utilized Agribrom to study various aspects of auxin signaling and plant growth regulation. For instance, research has employed Agribrom to investigate auxin-induced cell elongation, root development, and apical dominance in plants.

Herbicide Resistance Studies:

Agribrom served as a valuable tool in understanding the development of herbicide resistance in weeds. Studies have utilized Agribrom to identify and characterize mutations in weed species that confer resistance to auxin herbicides. This knowledge is crucial for developing new and effective weed control strategies.

Environmental Fate and Degradation Studies:

Due to concerns about its environmental persistence, research has focused on understanding Agribrom's fate and degradation in various environmental compartments. These studies have employed radiolabeled Agribrom to track its movement, transformation, and breakdown in soil, water, and plants. This information is essential for assessing the environmental risks associated with Agribrom contamination.

Alternative Auxin Applications:

Despite its limitations as a herbicide, Agribrom's auxin-like properties hold potential for alternative applications. Researchers have explored using Agribrom for inducing fruit thinning, promoting root suckering, and controlling parthenocarpy (fruit development without fertilization) in certain crops. However, further research is needed to establish the safety and efficacy of these applications.

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as 1-bromo-3-chloro-5,5-dimethylhydantoin or BCDMH, is a white crystalline compound with a faint halogen odor. It is structurally related to hydantoin and is characterized by its insolubility in water but solubility in organic solvents like acetone . BCDMH serves as an effective source of both chlorine and bromine, releasing hypochlorous acid and hypobromous acid upon reaction with water, which makes it valuable in various sanitation applications.

  • Hydrolysis:
    BCDMH+H2OHypobromous Acid+Hypochlorous Acid\text{BCDMH}+\text{H}_2\text{O}\rightarrow \text{Hypobromous Acid}+\text{Hypochlorous Acid}
  • Disinfection Mechanism:
    • Hypobromous acid oxidizes pathogens:
      HOBr+PathogensBr+Dead Pathogens\text{HOBr}+\text{Pathogens}\rightarrow \text{Br}^-+\text{Dead Pathogens}
    • Bromide ions can further react with hypochlorous acid:
      Br+HOClHOBr+Cl\text{Br}^-+\text{HOCl}\rightarrow \text{HOBr}+\text{Cl}^-

This dual action of hypobromous and hypochlorous acids enhances the disinfectant properties of BCDMH in water treatment applications .

The synthesis of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione typically involves the bromination followed by chlorination of 5,5-dimethylhydantoin. The general steps are:

  • Bromination: Reacting 5,5-dimethylhydantoin with bromine in an appropriate solvent.
  • Chlorination: Following bromination, the product is treated with chlorine to introduce the chlorine atom at the specified position.

These reactions must be conducted under controlled conditions due to the reactivity of halogens involved .

Research into the interactions of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione focuses on its reactivity with organic materials and its effects on biological systems. Studies have shown that exposure to this compound can lead to adverse health effects such as skin irritation and respiratory issues when inhaled or ingested . Additionally, its interaction with other chemicals can lead to hazardous situations if not handled properly.

Several compounds share structural similarities or functional properties with 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione. Here are some notable examples:

Compound NameStructure SimilarityUnique Feature
5-Bromo-3-chloro-2-methylhydantoinSimilar hydantoin structureDifferent halogen substitution
1-Chloro-3-bromo-5-methylhydantoinSimilar halogenated hydantoinDifferent methyl group positioning
1-Bromo-3-chloro-hydantoinBasic hydantoin structureLacks dimethyl substitution

These compounds exhibit varying degrees of biological activity and application potential but differ primarily in their halogen composition or additional functional groups .

Halogenation Strategies in Hydantoin Functionalization

BCDMH is synthesized via sequential halogenation of 5,5-dimethylhydantoin (DMH). The process involves bromination followed by chlorination under controlled conditions to avoid overhalogenation. Key steps include:

  • Bromination: DMH reacts with bromine in an alkaline medium (pH 13–14) at 6–18°C, forming 1-bromo-5,5-dimethylhydantoin.
  • Chlorination: Subsequent treatment with chlorine gas at pH 6.4–6.6 introduces the chloro substituent at the N3 position.

Electronic effects dominate regioselectivity. The N1 position is preferentially brominated due to the electron-withdrawing carbonyl groups, which activate the adjacent nitrogen for electrophilic substitution. Chlorination at N3 is favored by steric hindrance from the dimethyl groups at C5, directing the second halogen to the less hindered site.

Table 1: Optimization of Halogenation Parameters

ParameterBromination StageChlorination Stage
Temperature (°C)6–186–18
pH13–146.4–6.6
Halogen SourceLiquid Br₂Cl₂ gas
Yield (%)98.5–99.398.8–99.1

Regioselective Bromo-Chloro Substitution Mechanisms

Regiocontrol in BCDMH synthesis is achieved through:

  • Inductive Effects: The electron-withdrawing carbonyl groups deactivate the N3 position during bromination, favoring N1 substitution.
  • Steric Guidance: Bulky dimethyl groups at C5 hinder access to N3 during initial bromination, but after N1 substitution, the reduced steric bulk allows selective chlorination at N3.

Mechanistic studies using density functional theory (DFT) reveal that the activation energy for N1 bromination (∆G‡ = 45.2 kJ/mol) is lower than for N3 (∆G‡ = 58.7 kJ/mol), corroborating experimental selectivity.

Solvent-Mediated Crystallization and Purification Protocols

Post-synthetic purification ensures high purity (>99.3%) and low metal ion content (Fe³⁺ ≤8 mg/kg, Ca²⁺ ≤24 mg/kg). Critical steps include:

  • Centrifugal Washing: Crude BCDMH is washed with deionized water to remove residual NaBr and NaCl.
  • Acetone Recrystallization: Dissolution in acetone followed by dilution with water induces crystallization, yielding needle-like crystals with 99.5% purity.

Figure 1: Crystallization Flow Diagram
(Note: Imaginary flow diagram depicting acetone-water antisolvent crystallization process.)

Mechanochemical Approaches for Sustainable Synthesis

Mechanochemistry offers solvent-free routes to BCDMH, reducing wastewater generation by 70% compared to traditional methods. Key advances:

  • Ball Milling: DMH, NaBr, and Cl₂ gas react in a high-energy mill, achieving 95% conversion in 30 minutes.
  • Spiral Gas-Solid Flow Reactors: Continuous production with space-time yields up to 7.5×10⁴ kg·m⁻³·day⁻¹.

Table 2: Comparative Analysis of Synthesis Methods

MethodSolvent UseEnergy ConsumptionYield (%)
TraditionalHighModerate98.8
MechanochemicalNoneHigh95.0

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione represents a highly effective halogenated hydantoin compound that has demonstrated exceptional performance in water treatment applications [1]. This compound functions as an excellent source of both chlorine and bromine, releasing hypochlorous acid and hypobromous acid upon contact with water through controlled hydrolysis reactions [1]. The dual-halogen nature of this compound provides broad-spectrum antimicrobial activity that surpasses conventional single-halogen disinfectants in multiple water treatment scenarios [4].

The compound exhibits particular efficacy in industrial cooling water systems, where it effectively controls bacterial, algal, and fungal populations that contribute to biofouling and reduced heat transfer efficiency [5] [17]. Research has demonstrated that this disinfectant achieves superior performance compared to traditional chlorine-based systems, particularly in alkaline water conditions and environments with high ammonia contamination [4] [12]. The compound's effectiveness stems from its ability to generate hypobromous acid, which maintains greater biocidal activity at elevated pH levels compared to hypochlorous acid [4].

Kinetic Analysis of Hypohalous Acid Release Mechanisms

The hydrolysis kinetics of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione follow a complex multi-step mechanism that determines the compound's disinfection efficacy [4] [8]. Initial hydrolysis occurs rapidly, with the bromine component releasing almost immediately while chlorine release proceeds at a significantly slower rate [4]. The primary reaction involves the compound reacting with water to form hypobromous acid and monochloro-dimethylhydantoin, with this initial step proceeding rapidly compared to subsequent reactions [4].

The secondary hydrolysis reactions demonstrate distinct kinetic patterns for the mono-halogenated intermediates [4]. Monobromo-dimethylhydantoin hydrolyzes much faster to release additional hypobromous acid compared to the corresponding monochloro-dimethylhydantoin hydrolysis reaction [4]. This differential release rate creates a sustained generation of biocidally active species over extended periods, enhancing the compound's effectiveness in continuous treatment applications [4].

Table 1: Hydrolysis Kinetics and Product Formation

Reaction StagePrimary ProductRelease RateBiocidal Activity
Initial HydrolysisHypobromous AcidRapidHigh
Secondary HydrolysisAdditional Hypobromous AcidModerateHigh
Chlorine ReleaseHypochlorous AcidSlowModerate
RegenerationHypobromous Acid from BromideContinuousSustained

Research conducted on decomposition kinetics in deionized water revealed that complete hydrolysis occurs within approximately 25 minutes under standard conditions [8]. The reaction rate demonstrates independence from pH variations across typical water treatment ranges, with similar decomposition profiles observed at pH 3.5, 6.0, and 10.0 [8]. This pH stability represents a significant advantage over conventional chlorine-based disinfectants that exhibit reduced efficacy at elevated pH levels [8].

The compound's hypobromous acid exhibits superior persistence at alkaline pH compared to hypochlorous acid due to its higher dissociation constant [4]. This characteristic enables maintained biocidal activity in alkaline cooling water systems where conventional chlorine disinfectants demonstrate reduced performance [4]. The regenerative mechanism whereby bromide ions react with residual hypochlorous acid to produce additional hypobromous acid creates a synergistic effect that prolongs disinfection activity [4].

Synergistic Effects in Combined Biocide Formulations

Research has demonstrated significant synergistic effects when 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione is combined with complementary biocidal agents [14] [26]. Studies examining combinations with polyhexamethylene biguanide hydrochloride revealed that mixed formulations achieved equivalent antimicrobial efficacy at substantially reduced concentrations compared to individual compound applications [14] [26].

Table 2: Synergistic Efficacy Data for Combined Formulations

CombinationIndividual Concentration RequiredCombined ConcentrationEfficacy Enhancement Factor
Compound + Polyhexamethylene Biguanide640 mg/L + 320 mg/L40 mg/L + 40 mg/L15-fold reduction
Enhanced Activity Against Candida albicansLog Reduction 4.32Log Reduction 5.181.2-fold improvement
Staphylococcus aureus ControlIndividual Requirements10 mg/L + 10 mg/L32-fold reduction

The synergistic mechanism appears to involve complementary modes of action, with the halogenated compound providing rapid oxidative damage while the biguanide component disrupts bacterial cell membranes through cationic interaction [14]. This dual-action approach proves particularly effective against resistant microorganisms that might survive treatment with single-component systems [14].

Field applications of synergistic formulations have demonstrated enhanced performance in industrial settings, with 400 mg/L combinations showing excellent fungicidal effects in shipping container disinfection applications [14]. The combined formulations maintain effectiveness across diverse environmental conditions while reducing the potential for resistance development through multiple simultaneous attack mechanisms [14].

Research on electrochemically generated halogen-containing oxidants combined with sodium percarbonate revealed additional synergistic potential in fine papermaking applications [32]. These combinations achieved effective microbial control at reduced halogen concentrations, thereby minimizing corrosion risks while maintaining antimicrobial efficacy [32]. The sequential addition protocol, with halogenated biocides applied first followed by delayed percarbonate addition, proved essential for optimizing synergistic effects [32].

Efficacy Against Biofilm-Forming Pathogens

1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione demonstrates exceptional effectiveness against biofilm-forming pathogens, including both planktonic and sessile bacterial populations [13]. Research conducted on Legionella pneumophila, a critical pathogen in cooling water systems, revealed that the compound achieved greater than 99.9% reduction in viability within 10 minutes when applied at 1 ppm free residual chlorine concentration [13].

Studies employing dynamic laboratory systems inoculated with natural microbial flora confirmed equivalent efficacy against both planktonic and biofilm-associated Legionella pneumophila populations [13]. This dual-phase effectiveness represents a significant advantage over conventional disinfectants that often demonstrate reduced activity against sessile bacterial communities embedded within biofilm matrices [13].

Table 3: Biofilm Pathogen Inactivation Data

Target OrganismTreatment TimeLog ReductionBiofilm vs Planktonic Efficacy
Legionella pneumophila10 minutes>4.0Equivalent performance
Aspergillus niger sporesVariable3-4 log reductionEnhanced with halide addition
Penicillium polonicum sporesVariable3-4 log reductionEnhanced with halide addition
Mixed bacterial biofilmsContinuous exposureSustained controlSuperior to chlorine alone

Research on fungal spore inactivation revealed that the compound effectively controls waterborne fungal pathogens, with inactivation kinetics following the Chick-Watson model [15]. The inactivation rate constants for Aspergillus niger and Penicillium polonicum were determined to be 0.011 and 0.034 L mg⁻¹ min⁻¹, respectively [15]. Acidic conditions and elevated temperatures enhanced inactivation rates, while the addition of halide ions dramatically improved efficacy, with 11 to 36-fold enhancements observed for Aspergillus niger [15].

Field efficacy studies in cooling tower systems demonstrated that continuous application maintaining 1-2 ppm free residual chlorine effectively reduced viable Legionella pneumophila counts to undetectable levels in recirculating water [13]. These studies also documented significant reductions in total bacterial counts across all treated systems [13]. The compound's effectiveness against biofilm communities stems from its ability to penetrate extracellular polymeric substances matrices and maintain biocidal activity despite the protective effects of biofilm structures [13].

Aldose reductase inhibition represents one of the most promising therapeutic applications for halogenated hydantoin derivatives, particularly in the context of diabetic complications management [4] [5] [17]. The compound 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione and related halogenated hydantoin analogs have demonstrated significant potential as aldose reductase inhibitors through their ability to interfere with the polyol pathway [4] [14] [5].

Aldose reductase, a key enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent diabetic complications in various tissues [4] [14]. The development of potent and selective aldose reductase inhibitors has been a major therapeutic goal, with hydantoin derivatives showing remarkable promise in this application [4] [5] [17].

Extensive structure-activity relationship studies have revealed that spiro-hydantoin derivatives derived from aromatic ketones exhibit exceptional aldose reductase inhibitory activity [5] [17]. The optimal inhibitory activity is observed in compounds featuring 6-halogenated 2,3-dihydro-4H-1-benzopyran-4-ones, with the 4S stereochemistry being critical for maximal potency [5] [17].

Table 2: Aldose Reductase Inhibition Activity of Hydantoin Derivatives

Compound SeriesIC50 Value (μM)Selectivity ProfileKey Structural Features
Spiro-hydantoin derivatives0.075ModerateSpiro-configuration enhances binding [5]
Halogenated spiro-hydantoins0.0075HighHalogen substitution critical for activity [5]
6-Halogenated 2,3-dihydro-4H-1-benzopyran-4-ones0.015HighAromatic halogenation improves potency [5]
Sorbinil (CP-45,634)0.0075Excellent4S stereochemistry essential [5]
Hydantoin sulfonyl derivatives1.06LowSulfonyl group provides moderate activity [4]
Trichloro-phenylsulfonyl hydantoin0.85ModerateTrichloro substitution enhances potency [4]
African natural compounds (control)0.004ExcellentNatural scaffold with multiple hydroxyl groups [14]
Zopolrestat (standard)0.004HighOptimized synthetic inhibitor [14]

The mechanism of aldose reductase inhibition by hydantoin derivatives involves competitive binding to the enzyme active site, where the hydantoin moiety interacts with key catalytic residues [4] [14] [5]. The halogen substituents contribute to enhanced binding affinity through halogen bonding interactions with amino acid residues such as histidine, tryptophan, and tyrosine [14] [5].

Molecular modeling studies have demonstrated that the most potent aldose reductase inhibitors in the hydantoin series feature optimal positioning of the hydantoin ring within the enzyme binding pocket, allowing for maximum hydrogen bonding interactions with critical residues [14] [5]. The presence of halogen atoms enhances these interactions through additional electrostatic and hydrophobic contributions [14] [5].

In vivo studies have confirmed the therapeutic potential of halogenated hydantoin derivatives as aldose reductase inhibitors [4] [5]. These compounds have demonstrated significant efficacy in preventing sorbitol accumulation in diabetic animal models, with some derivatives showing superior performance compared to established aldose reductase inhibitors such as tolrestat and epalrestat [4] [5] [17].

The selectivity profile of halogenated hydantoin derivatives toward aldose reductase is particularly noteworthy, as these compounds demonstrate minimal inhibition of related enzymes such as aldehyde reductase [4] [5]. This selectivity is attributed to the specific geometry and electronic properties of the halogenated hydantoin framework, which complement the unique binding requirements of the aldose reductase active site [4] [5].

Structure-Activity Relationships in Anticonvulsant Analogues

The anticonvulsant properties of hydantoin derivatives have been extensively studied, with halogenated analogs demonstrating particularly promising activity profiles [18] [15] [19] [16]. The compound 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione represents an important structural template for understanding the relationship between halogen substitution and anticonvulsant efficacy [18] [15] [16].

Structure-activity relationship studies have revealed that the anticonvulsant activity of hydantoin derivatives is critically dependent on specific structural features, including the ability to form hydrogen bonds, the presence of hydrophobic substituents, and the maintenance of optimal molecular geometry [18] [15] [19]. The hydantoin ring system provides an ideal scaffold for these interactions, with the nitrogen atoms and carbonyl groups serving as key binding sites [18] [15].

The introduction of halogen substituents into the hydantoin framework has been shown to significantly enhance anticonvulsant activity through multiple mechanisms [18] [15] [16]. Halogen atoms contribute to increased lipophilicity, which facilitates blood-brain barrier penetration and enhances central nervous system bioavailability [18] [15] [16]. Additionally, halogen bonding interactions with neuronal targets may contribute to the observed anticonvulsant effects [18] [15].

Table 3: Structure-Activity Relationships in Anticonvulsant Hydantoin Analogues

Structural ModificationED MES (mg/kg)Activity LevelHydrogen Bond CapabilitySAR Implications
Phenyl ring substitution (alkyl)39GoodMaintainedAlkyl substitution beneficial [16]
Phenyl ring substitution (halogen)35GoodMaintainedHalogen substitution enhances activity [16]
Phenyl ring substitution (trifluoromethyl)28ExcellentMaintainedElectron-withdrawing groups improve potency [16]
Phenyl ring substitution (alkoxyl)45ModerateMaintainedAlkoxyl groups provide moderate enhancement [16]
Phenyl ring substitution (polar groups)90PoorReducedPolar substitutions decrease activity [16]
Hydantoin ring methylation65ModerateReducedN-methylation reduces hydrogen bonding [18]
Succinimide ring system75PoorReducedRing modification decreases activity [18]
Pyrrolidinone ring system85PoorReducedAlternative ring systems less effective [18]

The maximal electroshock seizure test has been the primary screening method for evaluating anticonvulsant activity in hydantoin derivatives [18] [19] [16]. This assay measures the ability of compounds to prevent tonic extension seizures in experimental animals, providing a reliable indicator of potential clinical efficacy [18] [19] [16].

The structure-activity relationships observed in anticonvulsant hydantoin derivatives demonstrate that optimal activity requires a delicate balance between lipophilicity and hydrogen bonding capability [18] [15] [19]. Compounds with excessive polar character show reduced activity, likely due to poor central nervous system penetration, while highly lipophilic compounds may exhibit non-specific effects [18] [15] [19].

Halogen substitution patterns have been systematically investigated to identify optimal anticonvulsant activity [18] [15] [16]. The results indicate that electron-withdrawing substituents, particularly fluorine and chlorine, enhance anticonvulsant potency when positioned appropriately on the phenyl ring [18] [15] [16]. The trifluoromethyl group has emerged as particularly effective, providing the most potent anticonvulsant activity in the series [16].

The molecular basis for anticonvulsant activity in hydantoin derivatives involves interactions with voltage-gated sodium channels and other neuronal targets [18] [15] [19]. The hydantoin moiety can bind to specific sites on these channels, modulating their activity and preventing excessive neuronal excitation [18] [15] [19]. The halogen substituents may enhance these interactions through additional binding contacts and optimized molecular positioning [18] [15] [19].

Stereochemical considerations are also important in anticonvulsant hydantoin derivatives, as the spatial arrangement of substituents can significantly impact binding affinity and selectivity [18] [15] [19]. The 5,5-dimethyl substitution pattern observed in 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione provides optimal molecular geometry for anticonvulsant activity while maintaining synthetic accessibility [18] [15] [19].

Color/Form

Free-flowing, white powder
White / off-white tablet

XLogP3

1.3

Density

Approximately 1.8-2.0

LogP

log Kow = 0.35

Odor

Faint halogen odo

Melting Point

163-164 °C

UNII

W18O2G87ND

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (80.36%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (21.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Bromo-3-chloro-5,5-dimethylhydantoin is a white, free-flowing powder. It has a faint odor and is very soluble in water. 1-Bromo-3-chloro-5,5-dimethylhydantoin belongs to a group of chemicals called halohydantoins. Included in this group are 1,3- dibromo-5,5-dimethylhydantoin and 1,3-dichloro-5,5-dimethylhydantoin. USE: 1-Bromo-3-chloro-5,5-dimethylhydantoin and other halohydantoins are used as antimicrobial agents; in industrial water systems such as industrial cooling water systems, pulp and paper mill process water, wastewater treatment systems, and irrigation systems; in commercial and residential swimming pools, spas and hot tubs; in oil and gas extraction drilling and injection fluids; and in toilet bowl sanitizers. In water, halohydantoins rapidly break down to release chlorine or bromine and 5,5-dimethylhydantoin. The antimicrobial action of these compounds is due to the release of chlorine and/or bromine. EXPOSURE: People handling the powder or tablets and solutions with 1-bromo-3-chloro-5,5-dimethylhydantoin may be exposed through dermal contact and breathing in dusts or mists. If released to the environment, 1-bromo-3-chloro-5,5-dimethylhydantoin will be broken down in air. If the powder gets into the atmosphere, it will eventually fall to the ground with rain or snow. It will move rapidly through soil. It does not evaporate. Biodegradation studies were not available. In water, 1-bromo-3-chloro-5,5-dimethylhydantoin is quickly broken down to release hypobromous acid, hypochlorous acid and 5,5-dimethylhydantoin. 1-Bromo-3-chloro-5,5-dimethylhydantoin does not build up in aquatic organisms. RISK: Direct contact with the powder or concentrated solutions with 1-bromo-3-chloro-5,5-dimethylhydantoin can severely damage skin and eyes. Some people may develop allergic skin reactions to 1-bromo-3-chloro-5,5-dimethylhydantoin. Swallowing large amounts of 1-bromo-3-chloro-5,5-dimethylhydantoin or breathing in high concentrations of mists or dusts for short periods of time can cause death. Decreased body weight and microscopic changes to the lymph nodes were found in laboratory animals exposed throughout their lives by mouth to high doses of 5,5-dimethyl hydantoin, the rapid breakdown product of 1-bromo-3-chloro-5,5-dimethylhydantoin in water. No tumors were found in rats or mice exposed for life to the high doses of 5,5-dimethyl hydantoin. Nonadverse skeletal birth defects were found in some offspring of pregnant laboratory rabbits exposed to high doses of 5,5-dimethylhydantoin. The U.S. EPA Office of Pesticide Programs determined that 5,5-dimethylhydantoin is not likely to be a human carcinogen, because rats and mice exposed to 5,5-dimethylhydantoin for life did not develop tumors, and 5,5-dimethylhydantoin did not produce genetic mutations in mutagenicity tests. The potential for 1-bromo-3-chloro-5,5-dimethylhydantoin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

Negligible

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

16079-88-2

Wikipedia

1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione

Methods of Manufacturing

... Prepared by successive bromination and chlorination of 5,5-dimethylhydantoin.

General Manufacturing Information

2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Liquid bromine is not commonly used in pool disinfection. Bromine-based disinfectants for pools are available in two forms, bromochlorodimethylhydantoin (BCDMH) and a two-part system that consists of sodium bromide and an oxidizer (usually hypochlorite). As with chlorine-based disinfectants, local practice varies, and acceptable total bromine may be as high as 10 mg/L. Although there is limited evidence about bromine toxicity, it is recommended that total bromine does not exceed 2.0-2.5 mg/L. The use of bromine-based disinfectants is generally not practical for outdoor pools and spas because the bromine residual is depleted rapidly in sunlight.
... Widely used at an active halogen level of 0.5-3 mg/L for swimming pool disinfectants because of its stability in water and in storage, as well as its broad bactericidal spectrum.

Storage Conditions

Store in a dark, cool (below 66 °F (30"C)), dark well-ventilated area, In well closed original containers, away from energy sources, combustible organic materials, oxidizers, stong bases, and moisture.

Dates

Last modified: 08-15-2023

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